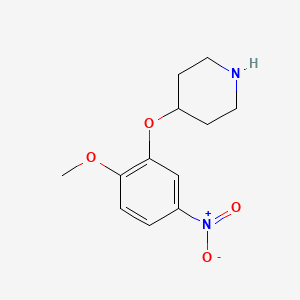
4-(2-Methoxy-5-nitrophenoxy)piperidine
概要
説明
準備方法
The synthesis of 4-(2-Methoxy-5-nitrophenoxy)piperidine involves several steps. One common method is the activation of hydroxyl groups of amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups . This strategy can be applied to the synthesis of functionalized piperidines.
化学反応の分析
4-(2-Methoxy-5-nitrophenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-(2-Methoxy-5-nitrophenoxy)piperidine is primarily used in proteomics research . It is a specialty product that aids in the study of proteins and their functions. Additionally, it has applications in analytical chemistry, biopharma production, and advanced battery science .
類似化合物との比較
4-(2-Methoxy-5-nitrophenoxy)piperidine is part of a broader class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Similar compounds include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
生物活性
4-(2-Methoxy-5-nitrophenoxy)piperidine (CAS No.: 946759-89-3) is a synthetic compound notable for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O4
- Molecular Weight : 252.27 g/mol
The compound features a piperidine ring substituted with a methoxy and nitro group on the phenoxy moiety, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the nitro group enhances the compound's electrophilicity, potentially facilitating interactions with nucleophilic sites in biological molecules.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism.
- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, which could be relevant in neurological studies.
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL .
- Cytotoxicity : In vitro studies assessed the cytotoxic effects of this compound on various human cell lines. The results indicated that at certain concentrations, it could selectively induce apoptosis in malignant cells while sparing normal cells .
- Neuroprotective Effects : Research has suggested that piperidine derivatives may possess neuroprotective properties, potentially useful in conditions like neurodegenerative diseases. The modulation of neurotransmitter systems is a key area of exploration .
Case Study 1: Antibacterial Activity
A study assessing the antibacterial efficacy of several piperidine derivatives found that those with nitro substitutions demonstrated enhanced activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of the nitro group in improving binding affinity to bacterial targets .
Case Study 2: Neuropharmacology
In a study involving animal models, this compound was evaluated for its effects on dopamine transporters. It showed selective binding affinity, suggesting potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Neuroprotective | Selective enzyme inhibition |
| 4-(2-Methylphenoxy)piperidine | Structure | Moderate Antimicrobial | Less potent than nitro-substituted analogs |
| Piperazine Derivatives | Structure | Radioprotective | Effective against gamma radiation-induced damage |
特性
IUPAC Name |
4-(2-methoxy-5-nitrophenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-11-3-2-9(14(15)16)8-12(11)18-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVKXYNFXMSOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















